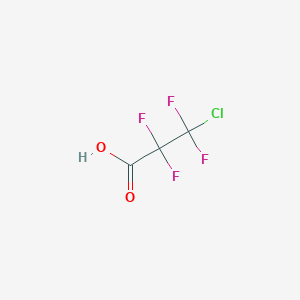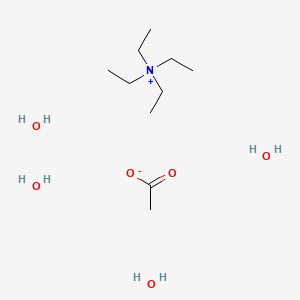
3-Chlorotetrafluoropropionic acid
Übersicht
Beschreibung
3-Chlorotetrafluoropropionic acid is a chemical compound with the CAS Number: 661-82-5 and a molecular weight of 180.49 .
Molecular Structure Analysis
The linear formula of 3-Chlorotetrafluoropropionic acid is C3HClF4O2 . The molecule contains a total of 10 bonds. There are 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis
3-Chlorotetrafluoropropionic acid has a density of 1.7±0.1 g/cm3, a boiling point of 113.3±35.0 °C at 760 mmHg, and a vapor pressure of 13.8±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 38.8±6.0 kJ/mol and a flash point of 22.4±25.9 °C . The index of refraction is 1.353, and it has a molar refractivity of 22.9±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, 2 freely rotating bonds, and no violations of the Rule of 5 . Its ACD/LogP is 3.08 .Wissenschaftliche Forschungsanwendungen
1. Maceration Techniques in Organic Geochemistry
3-Chlorotetrafluoropropionic acid finds application in the field of organic geochemistry. For instance, Robl and Davis (1993) compared HF-HCl and HF-BF3 maceration techniques, crucial in concentrating and isolating dispersed organic matter and demineralizing coal. This research highlights the role of such compounds in preparing samples for further geochemical analysis (Robl & Davis, 1993).
2. Catalysis in Organic Synthesis
Teinz et al. (2011) explored the use of 3-chloro-1,1,1,3-tetrafluorobutane in the context of catalysis. They examined its dehydrochlorination and dehydrofluorination using nanoscopic metal fluorides, demonstrating the compound's utility in selective chemical transformations, crucial in organic synthesis (Teinz et al., 2011).
3. Biotransformation in Environmental Science
Wang et al. (2005) investigated the aerobic biotransformation of 3-(14)C,1H,1H,2H,2H-perfluorodecanol, related to 3-chlorotetrafluoropropionic acid, by activated sludge. Their study contributes to understanding the environmental fate of such compounds, indicating potential pathways for degradation and the formation of transformation products (Wang et al., 2005).
4. Environmental and Health Risks Assessment
Tsai (2011) conducted a review on chlorine trifluoride, closely related to 3-chlorotetrafluoropropionic acid, assessing its environmental implications and health hazards. Such studies are crucial for understanding the safety and environmental impact of these compounds in various applications (Tsai, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-2,2,3,3-tetrafluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF4O2/c4-3(7,8)2(5,6)1(9)10/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRMCFMZGRJXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)Cl)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382111 | |
| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorotetrafluoropropionic acid | |
CAS RN |
661-82-5 | |
| Record name | 3-Chloro-2,2,3,3-tetrafluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,2,3,3-tetrafluoropropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















